The Strategic Utility of 3-(3-Fluorophenyl)cyclopentan-1-amine in Modern Drug Discovery
The Strategic Utility of 3-(3-Fluorophenyl)cyclopentan-1-amine in Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-(3-Fluorophenyl)cyclopentan-1-amine (CAS: 1341561-75-8) represents a premium, conformationally restricted scaffold. By integrating a primary amine for versatile derivatization, a cyclopentane ring for rigid vector projection, and a meta-fluorinated phenyl ring for metabolic stability, this compound serves as a critical intermediate in the development of central nervous system (CNS) therapeutics and protease inhibitors.
This technical whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and pharmacological applications, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
The architectural design of 3-(3-fluorophenyl)cyclopentan-1-amine is not arbitrary; it is rooted in proven bioisosteric principles. The exact physicochemical properties make it a highly versatile building block for combinatorial libraries[1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3-(3-fluorophenyl)cyclopentan-1-amine |
| CAS Number | 1341561-75-8 |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| SMILES String | NC1CCC(c2cccc(F)c2)C1 |
| Stereocenters | 2 (Positions C1 and C3; yields cis/trans diastereomers) |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Amine Nitrogen, Fluorine) |
Causality in Structural Design
-
The 3-Fluorophenyl Motif: The introduction of a fluorine atom at the meta position of the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450 (CYP450)-mediated aromatic oxidation, which frequently occurs at electron-rich positions. Second, the high electronegativity of fluorine modulates the lipophilicity (logP) of the molecule, enhancing blood-brain barrier (BBB) penetration without significantly increasing the molecular weight.
-
The Cyclopentylamine Scaffold: Unlike acyclic alkylamines, the cyclopentane ring restricts the conformational flexibility of the molecule. This rigidity ensures that the phenyl ring and the amine group are projected at specific vectors, reducing the entropic penalty upon binding to target receptors (such as GPCRs) or enzyme active sites.
Synthetic Methodology & Causality
To ensure high yield and regioselectivity, the synthesis of 3-(3-fluorophenyl)cyclopentan-1-amine is typically achieved via a two-step sequence: a Cu(I)-catalyzed 1,4-conjugate addition followed by reductive amination.
Step 1: Cu(I)-Catalyzed Conjugate Addition
Objective: Synthesize the intermediate 3-(3-fluorophenyl)cyclopentan-1-one.
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to prevent moisture-induced quenching of the Grignard reagent.
-
Cuprate Formation: Suspend Copper(I) iodide (CuI, 0.1 equiv) in anhydrous THF and cool to -78°C. Add 3-fluorophenylmagnesium bromide (1.2 equiv) dropwise.
-
Addition: Slowly introduce cyclopent-2-en-1-one (1.0 equiv) dissolved in THF.
-
Reaction: Stir for 2 hours, allowing the reaction to gradually warm to -20°C.
-
Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Causality & Mechanism: The addition of Cu(I) is strictly required to alter the reactivity of the Grignard reagent. Uncatalyzed Grignard reagents act as "hard" nucleophiles, attacking the carbonyl carbon directly (1,2-addition) to form an allylic alcohol. The formation of an organocuprate intermediate softens the nucleophile, directing it exclusively to the β -carbon (1,4-conjugate addition), thereby successfully installing the fluorophenyl group at the 3-position.
Step 2: Reductive Amination
Objective: Convert the ketone intermediate to the final primary amine.
-
Iminium Formation: Dissolve 3-(3-fluorophenyl)cyclopentan-1-one in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10 equiv) and stir at room temperature for 30 minutes.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise.
-
Completion: Stir for 16 hours at room temperature.
-
Isolation: Quench with 1M NaOH to free the basic amine, extract with dichloromethane, dry over Na₂SO₄, and concentrate under vacuum.
-
Causality & Mechanism: NaBH₃CN is specifically selected over standard NaBH₄ because it is stable at the slightly acidic pH (~6) required for iminium ion formation. It is a mild reducing agent that selectively reduces the highly electrophilic iminium ion but is too weak to reduce the unreacted ketone, preventing the formation of unwanted cyclopentanol byproducts.
Synthetic Workflow of 3-(3-Fluorophenyl)cyclopentan-1-amine
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the protocol must be self-validating through orthogonal analytical techniques:
-
LC-MS (ESI+): Confirm the exact mass. The spectrum must show a dominant [M+H]+ peak at m/z 180.1.
-
¹H NMR (400 MHz, CDCl₃): Verify the primary amine via a broad singlet (~1.5 ppm, 2H) that disappears upon D₂O exchange. The methine proton adjacent to the amine should appear as a multiplet around 3.4 ppm.
-
¹⁹F NMR (376 MHz, CDCl₃): A single distinct peak around -113 ppm confirms the presence of the meta-fluorine atom, differentiating it from ortho or para isomers.
Pharmacological Applications & Target Engagement
Derivatives of the phenylcyclopentanamine scaffold have profound utility in modern drug design, particularly in targeting complex neurological pathways.
Application 1: BACE1 Inhibition in Alzheimer's Disease
The β -site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease. Structurally related 1-phenylcycloalkylamines have demonstrated potent activity as P1' position occupants in non-acidic pentapeptidic BACE1 inhibitors[2]. For instance, the reference compound KMI-1830, which utilizes a 1-phenylcyclopentylamine motif, achieves an IC₅₀ of 11.6 nM[2].
Substituting the core with 3-(3-fluorophenyl)cyclopentan-1-amine allows medicinal chemists to probe the P1' subpocket of the BACE1 active site from a different geometric angle, while the fluorine atom enhances binding affinity through favorable halogen- π or halogen-protein interactions.
BACE1 Inhibition in the Amyloidogenic Pathway
Application 2: NK-1 Receptor and SSRI Antagonism
The 3-phenylcyclopentanamine scaffold has been extensively patented for its utility as a dual Neurokinin-1 (NK-1) receptor antagonist and Selective Serotonin Reuptake Inhibitor (SSRI)[3]. These dual-action compounds are highly sought after for the treatment of severe depression and emesis. The integration of the 3-fluorophenyl group into this specific pharmacophore is a classical strategy to delay hepatic clearance, thereby extending the half-life of the resulting psychotropic drug.
References
- Tagad, H. D., et al. "Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors." Bioorganic & Medicinal Chemistry, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgbeyYR7CMKBNpDjvMSB5evT9LkNjV_oz2lzO1FuoYUjBDZBRDq6WCMbBjCDhEdRRmxrSuuDKpIATibd1mj-FZ9UjdCBe0mnjiJAqOhAGhW_hWp1iZwNbzqFJ18nNfjT_9gk5R]
- "Cyclopentylamine and cyclohexylamine derivatives as NK-1/SSRI antagonists." US Patent 7276631B2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKc0UhBxFV-m6Zi2vqJ6xmGFeeDDlWVSsctb0skqG9NelNo291g9pjueE2RsoImD_0EefNRpS62CO0n6u-OU3zn73vh9rK1A4dueua5fCxncYBCk4UqHkmImn5QJPwDEWOwbZmVGcnis-OTg==]
- "3-(3-Fluorophenyl)cyclopentan-1-amine (CAS 1341561-75-8)." ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXP-lyLnvqbx9ZKUQR0zqLo7BuSHc-2i3z9QJESX-b8KlXO9U2bpSWmU4sl7ZwN3yI4fzH7y82tl4B77twmG-rk5Ks9j2VOV3Kpb3T_bRpoyBwUDPJfKb9t7QKMvlWdsQOJq5bPvSbmex_AoXEWYUf]
Sources
- 1. 1341561-75-8_3-(3-Fluorophenyl)cyclopentan-1-amineCAS号:1341561-75-8_3-(3-Fluorophenyl)cyclopentan-1-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7276631B2 - Cyclopentylamine and cyclohexylamine derivatives as NK-1/SSRI antagonists - Google Patents [patents.google.com]
